ドコサヘキサエン酸

概要

科学的研究の応用

Doconexent has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology, it is studied for its role in cell membrane structure and function . In medicine, doconexent is used as a dietary supplement to support brain and cardiovascular health . It is also being investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease, depression, and cardiovascular diseases . In industry, doconexent is used in the production of nutritional supplements and functional foods .

作用機序

生化学分析

Biochemical Properties

Docosahexaenoic acid is a major component of neuronal membranes, supporting neuronal conduction and allowing the optimal functioning of neuronal membrane proteins such as receptors and enzymes . It interacts with various enzymes and proteins, facilitating optimal interactions between membrane lipids and proteins, thereby maintaining normal cognitive function and responsiveness of the membrane-bound insulin receptor .

Cellular Effects

Docosahexaenoic acid has significant effects on various types of cells and cellular processes. It plays a pivotal role in brain health and cognitive function, being a major component of brain cell membranes and crucial for proper neuronal communication . It also influences cell function by reducing neuronal damage in mice brains , and has been shown to have anti-inflammatory properties, promoting the transcriptional regulation of cellular antioxidants through Nrf2 activation .

Molecular Mechanism

The neurodevelopmental and neuroprotective actions of Docosahexaenoic acid are mediated by mechanisms involving membrane- and metabolite-related signal transduction . A key characteristic in the membrane-mediated action of Docosahexaenoic acid results from the stimulated synthesis of neuronal phosphatidylserine (PS) . The mechanism of action of Docosahexaenoic acid was attributed to the upregulation of the expression of β-secretase (BACE)2, which competed with BACE1 to cleave APP, thus decreasing the production of extracellular Aβ fragments .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Docosahexaenoic acid change over time. For instance, unsaturated fatty acid levels in the brain of mice increased after Docosahexaenoic acid administration, and saturated fatty acid levels decreased . The deposition of amyloid-beta (Aβ) plaques and tau protein neurofibrillary tangles was significantly inhibited .

Dosage Effects in Animal Models

The effects of Docosahexaenoic acid vary with different dosages in animal models. For example, a high dose of Docosahexaenoic acid improved learning and memory function in mice .

Metabolic Pathways

Docosahexaenoic acid is involved in various metabolic pathways. It can be synthesized from alpha-linolenic acid, a shorter omega-3 fatty acid manufactured by plants . Limited amounts of eicosapentaenoic and docosapentaenoic acids are possible products of alpha-linolenic acid metabolism in young women and men .

Transport and Distribution

Docosahexaenoic acid is transported and distributed within cells and tissues. It is a major fatty acid in brain phospholipids and the retina

Subcellular Localization

Current research suggests that Docosahexaenoic acid is distributed mainly on extraplastidial phospholipids

準備方法

化学反応の分析

ドコサヘキサエン酸は、酸化、還元、エポキシ化などのさまざまな化学反応を受けます . これらの反応に使用される一般的な試薬と条件には、シトクロムP450酵素が含まれます。シトクロムP450酵素は、ドコサヘキサエン酸のエポキシ化を触媒して、19,20-エポキシドコサペンタエン酸を形成します . これらの反応から生成される主要な生成物には、エポキシ代謝物が含まれ、血管新生、腫瘍の増殖、転移を阻害することによって抗腫瘍活性を媒介することが報告されています .

科学研究アプリケーション

ドコサヘキサエン酸は、幅広い科学研究アプリケーションを持っています。 化学では、さまざまな生物活性化合物を合成するための前駆体として使用されます . 生物学では、細胞膜の構造と機能における役割について研究されています . 医学では、ドコサヘキサエン酸は、脳と心臓血管の健康をサポートするための食事補助食品として使用されます . また、アルツハイマー病、うつ病、心血管疾患などの病状における潜在的な治療効果について研究されています . 産業では、ドコサヘキサエン酸は、栄養補助食品や機能性食品の製造に使用されています .

類似化合物との比較

特性

Key on ui mechanism of action |

DHA and its conversion to other lipid signalling moleccules compete with the arachidonic acid cascade from endogenous phospholipids and shift the inflammatory state to being more anti-inflammatory. DHA inhibits endotoxin-stimulated production of IL-6 and IL-8 in human endothelial cells. Derivatives of DHA are anti-inflammatory lipid mediators. Lipid mediators resolvin D1 and protectin D1 all inhibit transendothelial migration of neutrophils, so preventing neutrophilic infiltration at sites of inflammation, resolvin D1 inhibits IL-1β production, and protectin D1 inhibits TNF and IL-1β production. Monoxydroxy derivative of DHA converted by LOX inhibit thromboxane-induced platelet aggregation. DHA supplementation has also shown to reduce the levels of serum C-reactive protein (CRP) and other circulating markers of inflammation such as neutrophils in hypertriglyceridemic men. DHA acts as a ligand at peroxisome proliferator-activated receptor (PPAR) gamma and alpha that regulate lipid signalling molecule-mediated transduction pathways and modulate inflammation. As a natural ligand, DHA induces a protective effect in retinal tissues by activating retinoid x receptors and subsequent ERK/MAPK signaling pathway in photoreceptors to promote their survival and differentiation, stimulating the expression of antiapoptotic proteins such as Bcl-2 and preserving mitochondrial membrane potential. |

|---|---|

CAS番号 |

6217-54-5 |

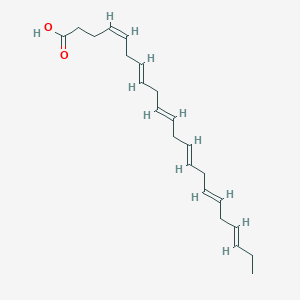

分子式 |

C22H32O2 |

分子量 |

328.5 g/mol |

IUPAC名 |

(4E,7E,10E,13E,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9+,13-12+,16-15+,19-18+ |

InChIキー |

MBMBGCFOFBJSGT-OBOJEMQYSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

異性体SMILES |

CC/C=C\C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O |

正規SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

外観 |

Assay:≥98%A solution in ethanol |

Key on ui other cas no. |

6217-54-5 |

物理的記述 |

Liquid |

同義語 |

Acids, Docosahexaenoic Acids, Docosahexenoic Docosahexaenoate Docosahexaenoic Acid (All-Z Isomer) Docosahexaenoic Acid Dimer (All-Z Isomer) Docosahexaenoic Acid, 3,6,9,12,15,18-Isomer Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer) Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cerium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cesium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Potassium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(Z,Z,Z,Z,Z,E-Isomer) Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer, Sodium Salt Docosahexaenoic Acid, Sodium Salt Docosahexaenoic Acids Docosahexenoic Acids |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Research suggests that dietary DHA can improve learning ability in rat models of Alzheimer's disease. This effect is linked to an increased DHA/arachidonic acid ratio in the cortico-hippocampal region, reduced neuronal apoptosis, enhanced antioxidant defense mechanisms, and increased levels of reduced glutathione and glutathione reductase activity in the brain.

ANone: [] Docosahexaenoic acid has been shown to inhibit the invasion and metastasis of human ovarian cancer cells. It achieves this by modulating the NF-κB signaling pathway, downregulating the expression of genes like WAVE3, vascular endothelial growth factor, and MMP-9, while upregulating genes like KISS-1, TIMP-1, and PPAR-γ.

ANone: [, , ] Yes, docosahexaenoic acid is a precursor to specialized pro-resolving mediators (SPMs) like resolvins and protectins. These molecules exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins, leukotrienes, and thromboxanes. They also modulate leukocyte trafficking and suppress the activity of the transcription factor NFκB.

ANone: Docosahexaenoic acid has a molecular formula of C22H32O2 and a molecular weight of 328.49 g/mol.

ANone: [] The stability of docosahexaenoic acid can be enhanced through conjugation with other molecules. For instance, conjugating DHA with 2’,2’-difluorodeoxycytidine (dFdC) to create DHA-dFdC has been shown to improve its stability in aqueous solutions, particularly in the presence of vitamin E.

ANone: [] While some studies suggest a potential benefit, a meta-analysis of randomized controlled trials revealed no significant effect of DHA supplementation on the incidence of BPD in preterm infants.

ANone: [, ] Docosahexaenoic acid exhibits pleiotropic effects on the cardiovascular system, including anti-inflammatory, anti-atherogenic, and antithrombotic actions. Studies have shown that it can reduce platelet aggregation, stabilize atherosclerotic plaques, and decrease the levels of inflammatory markers like TNF-alpha and interleukin-6.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。